3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

Medicinal chemistry Structure–activity relationship (SAR) Scaffold diversification

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS 1823504-54-6; also catalogued under CAS 1969287-77-1 for the rac-(2R,3R) stereoisomer) is a heterocyclic small-molecule scaffold with the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol. The compound features a tetrahydrofuran (oxolane) ring substituted at the 2-position with a carboxylic acid and at the 3-position with a pyrazol-1-ylmethyl group, presented as a hydrochloride salt.

Molecular Formula C9H13ClN2O3
Molecular Weight 232.66 g/mol
Cat. No. B13220945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
Molecular FormulaC9H13ClN2O3
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1COC(C1CN2C=CC=N2)C(=O)O.Cl
InChIInChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H
InChIKeyCWPTWYDPYNNZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride: Physicochemical Profile and Procurement-Relevant Identity


3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS 1823504-54-6; also catalogued under CAS 1969287-77-1 for the rac-(2R,3R) stereoisomer) is a heterocyclic small-molecule scaffold with the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol . The compound features a tetrahydrofuran (oxolane) ring substituted at the 2-position with a carboxylic acid and at the 3-position with a pyrazol-1-ylmethyl group, presented as a hydrochloride salt. Its computed physicochemical parameters include a topological polar surface area (TPSA) of 64.35 Ų, a predicted LogP of 0.79, four hydrogen-bond acceptors, and one hydrogen-bond donor . The pyrazole–tetrahydrofuran hybrid architecture positions this compound within a chemical space of interest for fragment-based drug discovery and medicinal chemistry scaffold diversification [1].

Why Generic Pyrazole–Tetrahydrofuran Scaffolds Cannot Substitute for 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride in Structure-Sensitive Applications


Within the C₉H₁₃ClN₂O₃ isomer space, at least five structurally distinct compounds share an identical molecular formula and molecular weight . The 3-substituted oxolane-2-carboxylic acid regioisomer positions the pyrazolylmethyl moiety in a specific spatial relationship to the carboxylic acid group that differs fundamentally from 5-substituted analogs such as 5-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS 2137775-90-5) and rac-(2R,5S)-5-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS 1969288-33-2) [1]. Furthermore, the pyrazole ring connectivity distinguishes this compound from N-methylpyrazole analogs (e.g., rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride) and tetrahydrofuran-3-yl-attached regioisomers (e.g., 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid, CAS 1343835-81-3), which present a different hydrogen-bonding pharmacophore and altered conformational flexibility . Generic interchange among these isomers risks loss of target engagement or altered pharmacokinetic profile in any structure–activity relationship (SAR) program.

Quantitative Procurement Evidence: How 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride Differentiates from Closest Analogs


Regiochemical Differentiation: 3-Position vs. 5-Position Pyrazolylmethyl Substitution on the Oxolane Ring

The 3-[(1H-pyrazol-1-yl)methyl] substitution on the oxolane-2-carboxylic acid core creates a distinct three-dimensional pharmacophore compared to the 5-substituted regioisomer. In the 3-substituted isomer, the pyrazole ring is positioned proximal to the carboxylic acid group (vicinal relationship), whereas in the 5-substituted isomer (CAS 2137775-90-5), the pyrazolylmethyl and carboxylic acid groups occupy opposite ends of the tetrahydrofuran ring (1,4-relationship) [1]. This topological difference produces a computed LogP of 0.79 for the 3-substituted compound , whereas 5-oxolane-substituted analogs with comparable mass typically exhibit LogP values spanning -1.0 to +0.3 depending on additional substituents [2], indicating that the regioisomeric placement of the pyrazole moiety modulates lipophilicity in a quantifiable manner. The conformational flexibility also differs: the 3-substituted isomer possesses 3 rotatable bonds, while the carboxylic acid and pyrazolylmethyl groups in the 5-substituted analog are separated by a longer through-bond distance, potentially affecting entropic contributions to binding .

Medicinal chemistry Structure–activity relationship (SAR) Scaffold diversification

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base and Non-Salt Analogs

The hydrochloride salt form of 3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid confers enhanced aqueous solubility compared to the corresponding free carboxylic acid or non-salt forms of structurally related compounds. The parent tetrahydrofuran-2-carboxylic acid scaffold has a predicted pKa of 3.60 ± 0.20 and exhibits limited aqueous solubility in its neutral form . Conversion to the hydrochloride salt, a standard pharmaceutical salt strategy documented across numerous pyrazole–carboxylic acid derivatives, improves aqueous solubility and facilitates handling in biological assay buffers . In contrast, non-salt analogs such as 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1343835-81-3, free acid, MW 182.18) lack the solubility enhancement provided by hydrochloride salt formation, potentially limiting their utility in aqueous biochemical assays without additional formulation steps .

Drug discovery Biochemical assay compatibility Formulation screening

Purity Specification and Vendor Availability: Batch-to-Batch Consistency for Reproducible SAR

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is commercially available at a standardized purity of 95% from multiple independent suppliers, including Leyan (Product No. 2103610, CAS 1823504-54-6), AKSci (Cat. 1638EH, CAS 1823504-54-6), and FUJIFILM Wako Pure Chemical Corporation (CAS 1969287-77-1 for the rac-(2R,3R) stereoisomer) . The availability from FUJIFILM Wako, a major international laboratory chemical supplier with ISO-certified quality management, provides a procurement pathway with documented specification sheets and safety data sheets (SDS) . In contrast, several structurally related isomers—including the enantiopure (2S,3S) stereoisomer (CAS 1808654-76-3) and the cis-configured rac-(2R,3R) variant (CAS 1807890-92-1)—are listed primarily through niche catalog providers with variable purity reporting and limited batch-specific analytical documentation . This difference in vendor quality infrastructure may impact the reproducibility of SAR studies where trace impurities confound activity readouts.

Quality control Reproducibility Analytical chemistry

Computational Drug-Likeness: Favorable TPSA and LogP Profile Within Oral Bioavailability Chemical Space

The target compound's computed TPSA of 64.35 Ų and predicted LogP of 0.79 place it within the favorable region of oral drug-likeness space as defined by commonly applied filters (TPSA ≤ 140 Ų; LogP between 0 and 5) [1]. For comparison, the unsubstituted parent scaffold oxolane-2-carboxylic acid has a LogP of approximately 0.25 and a polar surface area of 46.53 Ų [2]. The addition of the pyrazol-1-ylmethyl substituent increases both LogP (by ~0.54 log units) and TPSA (by ~17.8 Ų), shifting the physicochemical profile toward improved membrane permeability while maintaining acceptable polarity for aqueous solubility. Density functional theory (DFT) studies on related pyrazolyl-tetrahydrofuran derivatives at the B3LYP/6-31++G(d,p) level have characterized frontier molecular orbital (FMO) energies and molecular electrostatic potential (MEP) surfaces, providing a computational framework for predicting reactivity and intermolecular interaction sites [3]. This in silico characterization enables prospective assessment of metabolic soft spots and potential toxicity flags before committing to synthesis or procurement of larger quantities.

Cheminformatics ADME prediction Fragment-based drug discovery

Stereochemical Complexity: rac-(2R,3R) Configuration as a Defined Starting Point for Chiral Resolution

The compound as catalogued under CAS 1969287-77-1 (FUJIFILM Wako) is explicitly specified as the rac-(2R,3R) stereoisomer, establishing a defined relative stereochemistry at the oxolane 2- and 3-positions . This contrasts with CAS 1823504-54-6, which is listed without explicit stereochemical designation and may represent a mixture of diastereomers or an unspecified stereoisomer . The enantiopure (2S,3S) variant (CAS 1808654-76-3) is also commercially available, enabling head-to-head comparisons of enantiomeric pairs . The presence of two chiral centers on the oxolane ring introduces four possible stereoisomers, and the biological activity of pyrazole–tetrahydrofuran derivatives has been shown to be stereochemistry-dependent in related compound classes [1]. Specifically, the (2R,3R) configuration positions the carboxylic acid and pyrazolylmethyl groups in a trans-diaxial or trans-diequatorial arrangement (depending on ring conformation), creating a distinct spatial presentation of pharmacophoric elements compared to cis-configured diastereomers.

Stereochemistry Chiral resolution Enantioselective synthesis

Recommended Procurement Scenarios for 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Pyrazole–Tetrahydrofuran Scaffolds

The compound's favorable drug-likeness profile (TPSA 64.35 Ų, LogP 0.79) and the growing computational characterization of pyrazolyl-tetrahydrofuran derivatives via DFT studies [1] support its inclusion in fragment libraries targeting kinase, protease, or GPCR active sites. Its 3-position regiospecificity differentiates it from 5-substituted isomers that may sample different binding vectors, enabling complementary coverage of chemical space within fragment screening collections. Researchers should procure the defined stereoisomer (CAS 1969287-77-1 for rac-(2R,3R)) when stereochemical consistency is required across a screening cascade, or CAS 1823504-54-6 for initial fragment soaking experiments where stereochemistry is not yet resolved.

Structure–Activity Relationship (SAR) Studies Requiring Matched Molecular Pairs with Regioisomeric Controls

For SAR programs exploring the impact of pyrazole attachment position on target binding, the 3-substituted compound should be procured alongside its 5-substituted regioisomer (CAS 2137775-90-5) as a matched molecular pair [2]. The vicinal vs. distal positioning of the carboxylic acid and pyrazole pharmacophores provides a structurally clean comparison to isolate the contribution of substituent geometry to potency, selectivity, and physicochemical properties. The hydrochloride salt form of both isomers ensures comparable aqueous handling properties, minimizing formulation-related confounds in biological assays.

Chiral Probe Development: Stereochemical SAR Using Enantiomeric Pairs

The commercial availability of both rac-(2R,3R) (CAS 1969287-77-1) and enantiopure (2S,3S) (CAS 1808654-76-3) forms enables systematic evaluation of stereochemistry-dependent target engagement. This compound family is suitable for laboratories investigating chiral recognition in enzyme active sites or receptor binding pockets where the oxolane ring conformation influences the presentation of the carboxylic acid hydrogen-bond donor. The FUJIFILM Wako sourcing pathway for the racemate provides a quality-controlled starting point, while the MolCore-sourced enantiopure material enables follow-up eudysmic ratio determination.

Medicinal Chemistry Scaffold Derivatization: Carboxylic Acid as a Synthetic Handle

The carboxylic acid group at the oxolane 2-position serves as a versatile synthetic handle for amide coupling, esterification, or reduction, enabling rapid diversification of the pyrazole–tetrahydrofuran scaffold . The hydrochloride salt form facilitates direct use in coupling reactions without prior neutralization in many cases. For laboratories synthesizing focused compound libraries, procurement of multi-gram quantities from suppliers offering batch-specific certificates of analysis (e.g., Leyan, FUJIFILM Wako) is recommended to ensure consistent reactivity across parallel synthesis campaigns.

Quote Request

Request a Quote for 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.